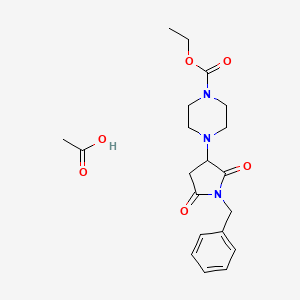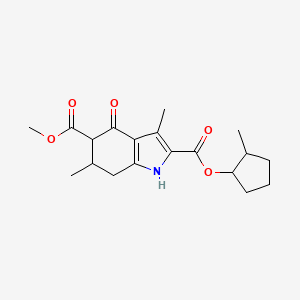![molecular formula C11H14N2O2 B4240049 N-[(isopropylamino)carbonyl]benzamide](/img/structure/B4240049.png)
N-[(isopropylamino)carbonyl]benzamide
Vue d'ensemble
Description
N-[(isopropylamino)carbonyl]benzamide, commonly known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes, including neurotransmission, neuroprotection, and neuroendocrine regulation. PACAP-27 was first identified in 1989 as a hypothalamic peptide that stimulates the release of pituitary adenylate cyclase-activating polypeptide (PACAP) from the hypothalamus. Since then, it has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-[(isopropylamino)carbonyl]benzamide-27 exerts its effects by binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. The PAC1 receptor is predominantly expressed in the central nervous system and is involved in various physiological processes, including neurotransmission, neuroprotection, and neuroendocrine regulation. The VPAC1 and VPAC2 receptors are expressed in various tissues, including the brain, and are involved in the regulation of immune function, metabolism, and cardiovascular function.
Biochemical and Physiological Effects
N-[(isopropylamino)carbonyl]benzamide-27 has been shown to have various biochemical and physiological effects, including:
1. Neuroprotection: N-[(isopropylamino)carbonyl]benzamide-27 protects neurons from oxidative stress, excitotoxicity, and apoptosis.
2. Anti-inflammatory effects: N-[(isopropylamino)carbonyl]benzamide-27 reduces inflammation by modulating the immune system and suppressing pro-inflammatory cytokines.
3. Modulation of neurotransmission: N-[(isopropylamino)carbonyl]benzamide-27 modulates the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
4. Regulation of hormone secretion: N-[(isopropylamino)carbonyl]benzamide-27 stimulates the release of various hormones, including growth hormone, prolactin, and luteinizing hormone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(isopropylamino)carbonyl]benzamide-27 in lab experiments is its neuroprotective effects. N-[(isopropylamino)carbonyl]benzamide-27 can protect neurons from various insults, including oxidative stress, excitotoxicity, and apoptosis. This makes it an ideal candidate for studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
However, one of the limitations of using N-[(isopropylamino)carbonyl]benzamide-27 in lab experiments is its high cost. N-[(isopropylamino)carbonyl]benzamide-27 is a synthetic peptide, and its synthesis is a complex and expensive process. This may limit its use in large-scale experiments.
Orientations Futures
1. Development of N-[(isopropylamino)carbonyl]benzamide-27 analogs: Researchers are exploring the development of N-[(isopropylamino)carbonyl]benzamide-27 analogs that have improved pharmacokinetic and pharmacodynamic properties.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of N-[(isopropylamino)carbonyl]benzamide-27 in various neurological disorders.
3. Combination therapy: Researchers are exploring the potential of combining N-[(isopropylamino)carbonyl]benzamide-27 with other drugs to enhance its therapeutic effects.
4. Mechanistic studies: Further mechanistic studies are needed to understand the precise mechanisms by which N-[(isopropylamino)carbonyl]benzamide-27 exerts its neuroprotective and anti-inflammatory effects.
Conclusion
In conclusion, N-[(isopropylamino)carbonyl]benzamide-27 is a neuropeptide that has potential therapeutic applications in various neurological disorders. It exerts its effects by binding to specific receptors and has various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, modulation of neurotransmission, and regulation of hormone secretion. Although N-[(isopropylamino)carbonyl]benzamide-27 has some limitations, its neuroprotective effects make it an ideal candidate for studying neurodegenerative diseases. Further research is needed to explore its potential therapeutic applications and to develop more effective analogs.
Applications De Recherche Scientifique
N-[(isopropylamino)carbonyl]benzamide-27 has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-[(isopropylamino)carbonyl]benzamide-27 has been shown to have neuroprotective effects by reducing neuronal cell death and promoting cell survival. It also has anti-inflammatory effects and can modulate the immune system.
Propriétés
IUPAC Name |
N-(propan-2-ylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)12-11(15)13-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHJKZOHEWWXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-ylcarbamoyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide](/img/structure/B4239984.png)
![4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid](/img/structure/B4239987.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4239999.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)
![2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)



![N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B4240031.png)
![1-(2,2-dimethylpropanoyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4240035.png)

![4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine](/img/structure/B4240057.png)